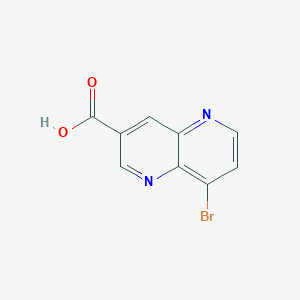

![molecular formula C10H20N2O2 B2524310 ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate CAS No. 1339407-24-7](/img/structure/B2524310.png)

ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate is a chemical compound related to ethyl carbamate (EC), which is the ethyl ester of carbamic acid. Ethyl carbamate is known to occur at low levels in many fermented foods and beverages and has been classified as a group 2A carcinogen, "probably carcinogenic to humans," by the World Health Organization's International Agency for Research on Cancer (IARC) in 2007 .

Synthesis Analysis

The synthesis of ethyl carbamate and its derivatives, including ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate, can involve several chemical mechanisms. These mechanisms range from simple ethanolysis of urea in a homogeneous liquid phase to more complex photochemical oxidation of cyanide ion or heterogeneous gas/solid catalytic reactions . Additionally, the synthesis of related carbamate compounds has been explored for potential anticancer properties, with various alterations to the carbamate group affecting biological activity .

Molecular Structure Analysis

Nuclear magnetic resonance (NMR) studies have shown that ethyl N-substituted carbamates, including ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate, are present as single isomers in certain solvents. The chemical shift of the amide proton in these compounds is affected by the polar and resonance character of the substituent .

Chemical Reactions Analysis

Ethyl carbamate can be produced through several pathways, including the reaction of ethanol with compounds containing carbamyl groups. These precursors are often generated from the metabolism of amino acids such as arginine during the fermentation process by yeast or lactic acid bacteria . The metabolism of ethyl carbamate itself has been studied, revealing that it can be inhibited by various substances, suggesting the involvement of esterases and other enzyme systems in its metabolic pathways .

Physical and Chemical Properties Analysis

Ethyl carbamate's physical and chemical properties are influenced by its molecular structure. It is found in various concentrations in fermented foods and beverages, with levels ranging from ng/L to mg/L. The compound's genotoxic and carcinogenic properties have been extensively studied, leading to the development of analytical methods for its detection and quantification in food products. These methods include gas chromatography coupled to mass spectrometry (GC-MS or GC-MS-MS), high-performance liquid chromatography (HPLC), and semi-quantitative spectroscopic methods .

Mitigation and Case Studies

Due to the health risks associated with ethyl carbamate, various mitigation strategies have been developed to reduce its levels in food and beverages. These strategies include optimized practices in food and beverage production and the abatement of ethyl carbamate precursors through enzymatic, physical, chemical, or chemical methods . Additionally, natural products have been suggested to provide protection against EC-induced toxicity by modulating oxidative stress . Some compounds, such as ethyl [bis(1-aziridinyl)phosphinyl]carbamates, have shown significant tumor inhibitory activities in experimental animals, indicating the potential for dual-use as both a food safety measure and a therapeutic agent .

Aplicaciones Científicas De Investigación

Carcinogenicity and Environmental Toxicology

- Carcinogenic Potential : Ethyl carbamate (urethane) has been studied for its carcinogenic potential in various fermented foods and alcoholic beverages. It has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating it is probably carcinogenic to humans. Strategies for mitigating ethyl carbamate in food products include physical, chemical, enzymatic, and genetic engineering methods (Gowd et al., 2018; Zhao et al., 2013).

Analytical Chemistry and Detection Methods

- Detection and Quantitative Analysis : Techniques for the detection of ethyl carbamate in alcoholic beverages have been developed, leveraging approaches such as surface-enhanced Raman scattering (SERS). These techniques aim for quantitative evaluation and have practical potential for in-situ assessment within the alcoholic beverage industry (Yang et al., 2013).

Formation Mechanisms and Mitigation Strategies

- Formation and Mitigation : Research has focused on understanding the formation mechanisms of ethyl carbamate in fermented beverages and exploring various mitigation proposals to reduce its presence. Ethyl carbamate can form from the reaction of ethanol with compounds containing carbamyl groups, a process influenced by factors like temperature, pH, and the presence of precursors such as urea and citrulline (Ough et al., 1988; Jiao et al., 2014).

Antineoplastic Activities

- Anticancer Agents : Ethyl carbamate derivatives have been evaluated for their potential as anticancer agents, showing activity in inhibiting cell proliferation and inducing mitotic arrest in cancer models. Alterations in the carbamate group of certain derivatives have shown varying degrees of cytotoxic activity, indicating the significance of the carbamate moiety for antineoplastic activity (Temple et al., 1989).

Safety and Hazards

The safety information for ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Mecanismo De Acción

Target of Action

It’s known that n-methyl carbamates, a class of compounds to which this molecule belongs, are widely used as insecticides and have anticholinesterase activity .

Mode of Action

Based on its structural similarity to n-methyl carbamates, it can be inferred that it may interact with its targets, such as cholinesterase enzymes, by inhibiting their activity . This inhibition can lead to an accumulation of acetylcholine, a neurotransmitter, resulting in overstimulation of nerves and muscles.

Biochemical Pathways

Based on its potential anticholinesterase activity, it can be inferred that it may affect the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine .

Result of Action

Based on its potential anticholinesterase activity, it can be inferred that it may lead to an overstimulation of nerves and muscles due to the accumulation of acetylcholine .

Propiedades

IUPAC Name |

ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-4-14-10(13)12(3)8-9-5-6-11(2)7-9/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWZBLLGKDROLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)CC1CCN(C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1339407-24-7 |

Source

|

| Record name | ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2524227.png)

![1-[(4-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2524230.png)

![Methyl (E)-4-oxo-4-[2-(1-phenyltriazol-4-yl)propan-2-ylamino]but-2-enoate](/img/structure/B2524233.png)

![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2524238.png)

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride](/img/structure/B2524241.png)

![N-benzyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2524242.png)

![4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2524245.png)

![2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2524248.png)